2-Methyl-5-benzofuranamine
Description
2-Methyl-5-benzofuranamine (C₉H₉NO) is a benzofuran derivative featuring a fused benzene and furan ring system with a methyl substituent at the 2-position and an amine group at the 5-position. Its molecular weight is 147.17 g/mol, and its structure is characterized by an unsaturated benzofuran core. The amine group at the 5-position and methyl substituent at the 2-position influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions .
Properties
IUPAC Name |
2-methyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWUIVGFGOGGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390139 | |
| Record name | 2-Methyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26210-75-3 | |
| Record name | 2-Methyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-benzofuranamine typically involves the cyclization of suitable precursors under specific conditions. One common method includes the cyclization of 2-methylphenol with an appropriate amine source under acidic or basic conditions. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-benzofuranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Antimicrobial Applications
Benzofuran derivatives, including 2-Methyl-5-benzofuranamine, have been extensively studied for their antimicrobial properties. The unique structural features of benzofurans make them suitable candidates for developing new antimicrobial agents aimed at combating antibiotic-resistant bacteria.
- Mechanism of Action : Benzofurans are known to exhibit significant activity against various pathogens, including bacteria and fungi. They can act by inhibiting key enzymes or disrupting cellular processes essential for microbial survival. For instance, some derivatives have shown potent activity against Staphylococcus aureus and Candida albicans, with specific compounds demonstrating inhibition zones comparable to established antibiotics like ciprofloxacin and ketoconazole .
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the benzofuran ring can enhance antimicrobial efficacy. For example, substituents at the 2 and 3 positions have been shown to improve activity against a range of microorganisms. A study highlighted that compounds with electron-withdrawing groups significantly increased antimicrobial potency .
Cardiovascular Applications
This compound has also been investigated for its potential in treating cardiovascular diseases, particularly through its action as a Factor Xa inhibitor.
- Therapeutic Mechanism : Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition can prevent thrombus formation. The compound has been formulated into various derivatives that exhibit effective anticoagulant properties, making them candidates for managing conditions like deep vein thrombosis and pulmonary embolism .
- Clinical Relevance : The development of these compounds aims to provide alternatives to existing anticoagulants, potentially offering improved safety profiles and reduced side effects compared to traditional therapies .
Neuropharmacological Applications
Emerging research suggests that this compound may play a role in neuropharmacology, particularly concerning cognitive disorders.
- Serotonin Receptor Modulation : Some studies indicate that benzofuran derivatives can interact with serotonin receptors, which are implicated in mood regulation and cognitive function. This interaction opens avenues for developing treatments for disorders such as depression and anxiety .
- Potential for Alzheimer's Disease Treatment : Research has pointed towards the use of benzofuran derivatives as therapeutic agents targeting cognitive decline associated with Alzheimer's disease by modulating neurotransmitter systems .
Comprehensive Data Table
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives against various pathogens, revealing that certain modifications led to enhanced activity against resistant strains of bacteria. Compounds showing inhibition zones greater than 20 mm were identified as promising candidates for further development .
- Cardiovascular Research : A patent application detailed the synthesis and evaluation of this compound derivatives as Factor Xa inhibitors, demonstrating significant anticoagulant activity in preclinical models .
- Neuropharmacological Insights : Investigations into the interaction of benzofuran derivatives with serotonin receptors have shown potential benefits in animal models of depression, suggesting a new avenue for therapeutic intervention in mood disorders .
Mechanism of Action
The mechanism of action of 2-Methyl-5-benzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: 2-Butylbenzofuran-5-amine Hydrochloride
- Structure : Replaces the methyl group with a butyl chain at the 2-position.
- Molecular Weight: 189.27 g/mol (C₁₂H₁₅NO·HCl).
- Key Differences :
- The butyl group increases lipophilicity (logP ~3.2 vs. ~1.9 for the methyl analog), enhancing membrane permeability but reducing aqueous solubility.
- The hydrochloride salt improves crystallinity and stability compared to the free base form of 2-Methyl-5-benzofuranamine.
- Applications : Used in preclinical studies for receptor-binding assays due to its enhanced bioavailability .
Ring Saturation: 2-Methyl-2,3-dihydro-1-benzofuran-5-amine
- Structure : Partially saturated furan ring (2,3-dihydro).
- Molecular Weight: 149.19 g/mol (C₉H₁₁NO).
- Key Differences :
- Saturation reduces aromaticity, lowering reactivity in electrophilic substitution reactions.
- Increased conformational flexibility may alter binding affinity to biological targets.
- Improved metabolic stability compared to unsaturated analogs due to reduced oxidative metabolism.
- Applications : Investigated as a scaffold for CNS-targeted drugs requiring prolonged half-lives .
Amphetamine Analogs: 5-(2-Aminopropyl)benzofuran (5-APB)
- Structure: Features a 2-aminopropyl chain at the 5-position.
- Molecular Weight: 163.22 g/mol (C₁₀H₁₃NO).
- Key Differences: The aminopropyl group confers stimulant and entactogen effects via serotonin and dopamine receptor modulation. Higher lipophilicity (logP ~2.5) than this compound, correlating with enhanced blood-brain barrier penetration. Toxicity: Linked to severe adverse effects (e.g., hyperthermia, cardiotoxicity) in recreational users .
Data Table: Comparative Analysis
| Property | This compound | 2-Butylbenzofuran-5-amine HCl | 2-Methyl-2,3-dihydro-1-benzofuran-5-amine | 5-APB |
|---|---|---|---|---|
| Molecular Formula | C₉H₉NO | C₁₂H₁₅NO·HCl | C₉H₁₁NO | C₁₀H₁₃NO |
| Molecular Weight (g/mol) | 147.17 | 189.27 | 149.19 | 163.22 |
| logP (Predicted) | 1.9 | 3.2 | 1.7 | 2.5 |
| Aqueous Solubility (mg/mL) | ~10 | ~5 | ~15 | ~3 |
| Pharmacological Activity | Limited data | Receptor-binding studies | Metabolic stability studies | Serotonin/dopamine agonist |
Research Findings and Implications
- Structural Determinants: Substituent Size: Longer alkyl chains (e.g., butyl) enhance lipophilicity but reduce solubility, impacting drug-likeness . Ring Saturation: Dihydro analogs exhibit improved metabolic stability, making them viable for prolonged therapeutic effects . Amphetamine-like Chains: The 2-aminopropyl group in 5-APB drives psychoactivity but introduces significant toxicity risks .
Synthetic Challenges :
- Friedel-Crafts alkylation is commonly used for introducing methyl/butyl groups, but regioselectivity remains a hurdle.
- Hydrogenation of the furan ring requires precise conditions to avoid over-reduction .
Biological Activity
2-Methyl-5-benzofuranamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings on its biological effects, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is a benzofuran derivative characterized by a methyl group at the 2-position and an amine functional group. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit anticancer activity. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Case Study : A study on similar benzofuran derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism involved the inhibition of key kinases such as AKT, leading to cell cycle arrest and apoptosis induction .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Inhibition of AKT pathway |
| MCC1019 | A549 | 16.4 | Inactivation of PLK1 |
The biological activity of this compound is thought to involve:
- Target Interaction : Similar compounds have been reported to interact with β-tubulin and carbonic anhydrase II, leading to improved pharmacokinetic properties and enhanced biological activity.
- Biochemical Pathways : The compound may influence various metabolic pathways through direct binding with active site residues in target enzymes, which could result in altered enzyme activity and cellular responses.
Pharmacokinetics
The presence of the benzofuran ring enhances the pharmacokinetic properties of this compound. Studies suggest that such compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for drug development .
Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.
- Neuropharmacology : The compound is also studied for its effects on neurotransmitter systems, particularly its interaction with dopamine transporters, which may have implications for understanding stimulant properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
